molecular formula C16H13NO5 B13953121 N-(4-Carboxyphenyl)acetylsalicylamide CAS No. 63992-43-8

N-(4-Carboxyphenyl)acetylsalicylamide

Cat. No.: B13953121
CAS No.: 63992-43-8
M. Wt: 299.28 g/mol
InChI Key: ITODZODERAETNG-UHFFFAOYSA-N
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Description

N-(4-Carboxyphenyl)acetylsalicylamide: is a chemical compound that combines the structural features of salicylamide and acetylsalicylic acid. It is known for its potential applications in medicinal chemistry due to its analgesic and anti-inflammatory properties. The compound is characterized by the presence of a carboxyphenyl group attached to the acetylsalicylamide moiety, which enhances its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxyphenyl)acetylsalicylamide typically involves the acylation of salicylamide with acetyl chloride in the presence of a catalyst. One method utilizes triethyl ammonium-aluminum chloride as a catalyst and solvent. The reaction is carried out under nitrogen atmosphere at temperatures between 32 and 46 degrees Celsius . This method is advantageous due to its high conversion rate, selectivity, and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents and catalysts is preferred due to their low toxicity, ease of control, and minimal environmental impact . The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Carboxyphenyl)acetylsalicylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(4-Carboxyphenyl)acetylsalicylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Carboxyphenyl)acetylsalicylamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

    Salicylamide: Shares the salicylamide moiety but lacks the acetyl group.

    Acetylsalicylic Acid: Contains the acetyl group but lacks the carboxyphenyl group.

    N-(4-Carboxyphenyl)succinamic Acid: Similar structure but different functional groups.

Uniqueness: N-(4-Carboxyphenyl)acetylsalicylamide is unique due to the presence of both the carboxyphenyl and acetylsalicylamide moieties, which enhance its pharmacological properties. This combination allows it to exhibit both anti-inflammatory and analgesic effects, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

63992-43-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

4-[2-[(2-hydroxybenzoyl)amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C16H13NO5/c18-13-4-2-1-3-12(13)15(20)17-14(19)9-10-5-7-11(8-6-10)16(21)22/h1-8,18H,9H2,(H,21,22)(H,17,19,20)

InChI Key

ITODZODERAETNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)CC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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